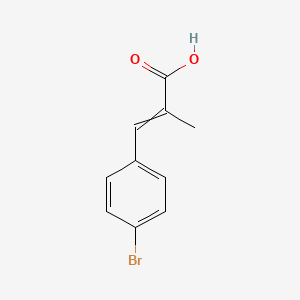

3-(4-Bromophenyl)-2-methylprop-2-enoic acid

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPMOBSYZNENPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40707324 | |

| Record name | 3-(4-Bromophenyl)-2-methylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40707324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88126-32-3 | |

| Record name | 3-(4-Bromophenyl)-2-methylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40707324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

Selective Bromination in Aqueous Medium

The key step involves selective bromination of 2-methyl-2-phenylpropanoic acid to introduce a bromine atom at the para position of the phenyl ring, yielding 3-(4-bromophenyl)-2-methylprop-2-enoic acid.

This bromination is performed in an aqueous medium, which can be acidic, neutral, or alkaline, under heterogeneous conditions where the solid substrate is dispersed in the reaction medium.

Typically, 1 to 2 equivalents of bromine per equivalent of substrate are used. Using less than one equivalent results in incomplete bromination, while excess bromine is unnecessary.

The reaction temperature is maintained between 25–35°C, and bromine is added slowly over several hours to control the reaction rate and selectivity.

The reaction proceeds with high selectivity toward the 4-bromo isomer, minimizing formation of other positional isomers such as the 3-bromo derivative.

After completion (monitored by gas chromatography), the reaction mixture is acidified to pH 1–2 using dilute hydrochloric acid, and the product is extracted with an organic solvent such as dichloromethane or toluene.

Product Isolation and Purification

Due to similar solubility properties of the starting acid and the brominated product, simple crystallization is insufficient for separation.

The crude product mixture is often converted to the methyl ester by esterification using methanol and sulfuric acid at 63–67°C for about 16 hours.

The methyl ester is then purified by washing with aqueous sodium carbonate and sodium chloride solutions, followed by distillation under reduced pressure to obtain methyl 3-(4-bromophenyl)-2-methylprop-2-enoate with high purity (up to 99.2% by GC).

The methyl ester can be hydrolyzed back to the acid if desired.

Industrial Scale Process Details

On an industrial scale, the substrate (e.g., 275 kg) is charged into a large reactor with water and sodium bicarbonate.

Bromine (e.g., 330 kg) is added slowly over 3 hours at 25–35°C, and the mixture is stirred for an additional 10 hours.

After bromination, toluene is added, and the aqueous phase is separated and acidified to pH ~5 at low temperature (0–10°C).

The solid product is filtered, washed, and treated with heptanes to recover the brominated acid with yields around 46.6% and purity exceeding 99% for the 4-bromo isomer.

Multiple batches can be combined for esterification and further purification steps.

Reaction Conditions and Parameters Summary

| Parameter | Conditions / Details |

|---|---|

| Substrate | 2-methyl-2-phenylpropanoic acid |

| Brominating agent | Bromine (1–2 equivalents) |

| Solvent | Water (aqueous medium) |

| pH | Acidic, neutral, or alkaline (pH ~7 during bromination; acidified post-reaction) |

| Temperature | 25–35°C |

| Reaction time | Bromine addition over 3 hours; total 10+ hours stirring |

| Extraction solvent | Dichloromethane, toluene |

| Esterification | Methanol and sulfuric acid, 63–67°C, 16 hours |

| Purification | Washing with aqueous sodium carbonate, sodium chloride; distillation under reduced pressure |

| Yield | Brominated acid: ~46.6% (industrial scale); methyl ester: ~79% yield |

| Purity (GC) | >98.5% for acid; >99.2% for methyl ester |

Advantages of the Aqueous Bromination Method

Avoids use of toxic halogenated hydrocarbon solvents such as carbon tetrachloride.

Provides high selectivity for the 4-bromo isomer, minimizing impurities.

Uses relatively mild conditions and inexpensive reagents.

Suitable for scale-up to industrial production with reproducible yields and purity.

Esterification step facilitates separation and purification.

Limitations and Challenges

Direct crystallization to separate starting material and product is difficult due to similar solubility.

Additional steps of esterification and distillation are required for efficient purification.

Handling bromine requires careful control due to its corrosive and hazardous nature.

Comparative Notes on Alternative Methods

Earlier methods involved multi-step synthesis starting from 4-bromophenylacetic acid and methylation using methyl iodide and sodium hydride in tetrahydrofuran, which are expensive and less suitable for industrial scale.

Use of chlorosilanes and methyl iodide reagents is costly and involves toxic solvents.

The aqueous bromination method represents a significant improvement in terms of cost, safety, and environmental impact.

This detailed analysis of preparation methods for this compound demonstrates that selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media under controlled conditions is the preferred industrial approach. The process achieves high purity and yield, making it suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of de-brominated hydrocarbons.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-2-methylprop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enoic acid moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Key Observations :

- The methyl group in this compound reduces electrophilic reactivity compared to non-methylated analogs like 4-bromocinnamic acid, making it less prone to nucleophilic attacks (e.g., Michael additions) .

- The bromophenyl moiety increases lipophilicity across all analogs, influencing membrane permeability and bioavailability.

Key Observations :

- The methyl group may improve metabolic stability, extending half-life compared to 4-bromocinnamic acid .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

Q. Table 2. Computational vs. Experimental Reactivity Data

| Property | DFT Prediction | Experimental Result |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) |

| (COOH) | 3.8 | 3.7 (Potentiometric titration) |

| LogP | 2.5 | 2.4 (HPLC) |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.